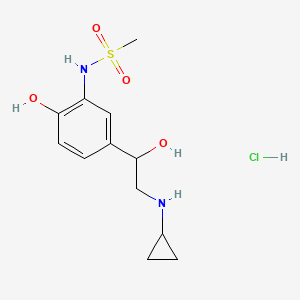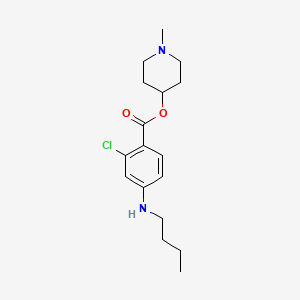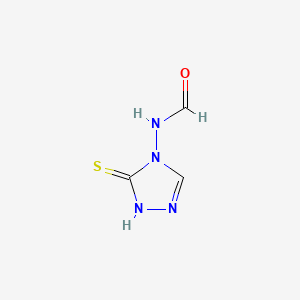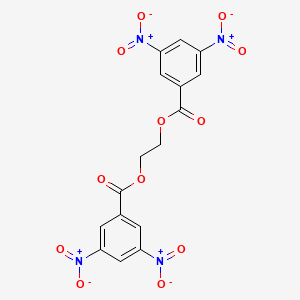
Ethylene glycol bis(3,5-dinitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene glycol bis(3,5-dinitrobenzoate) is an organic compound with the molecular formula C16H10N4O12. It is a derivative of ethylene glycol and 3,5-dinitrobenzoic acid, characterized by the presence of two 3,5-dinitrobenzoate groups attached to an ethylene glycol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethylene glycol bis(3,5-dinitrobenzoate) typically involves the esterification of ethylene glycol with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for ethylene glycol bis(3,5-dinitrobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene glycol bis(3,5-dinitrobenzoate) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Ethylene glycol bis(3,5-diaminobenzoate).
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethylene glycol bis(3,5-dinitrobenzoate) has several applications in scientific research:
Materials Science: It is used in the study of charge transfer interactions in polymers, where it acts as an electron acceptor in mixtures with electron donor polymers.
Chemical Research: The compound is utilized in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biological Studies:
Mécanisme D'action
The mechanism of action of ethylene glycol bis(3,5-dinitrobenzoate) primarily involves its ability to participate in charge transfer interactions. The nitro groups act as electron acceptors, facilitating interactions with electron donor molecules. This property is particularly useful in the study of polymer interactions and the development of new materials .
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dinitrobenzoate: Similar in structure but with an ethyl group instead of an ethylene glycol backbone.
3,5-Dinitrobenzoic acid: The parent compound from which ethylene glycol bis(3,5-dinitrobenzoate) is derived.
Uniqueness: Ethylene glycol bis(3,5-dinitrobenzoate) is unique due to its dual nitrobenzoate groups attached to an ethylene glycol backbone, which enhances its ability to participate in charge transfer interactions and makes it a valuable compound in materials science research.
Propriétés
Numéro CAS |
60317-39-7 |
|---|---|
Formule moléculaire |
C16H10N4O12 |
Poids moléculaire |
450.27 g/mol |
Nom IUPAC |
2-(3,5-dinitrobenzoyl)oxyethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C16H10N4O12/c21-15(9-3-11(17(23)24)7-12(4-9)18(25)26)31-1-2-32-16(22)10-5-13(19(27)28)8-14(6-10)20(29)30/h3-8H,1-2H2 |
Clé InChI |
FKERDMUSSICEEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)

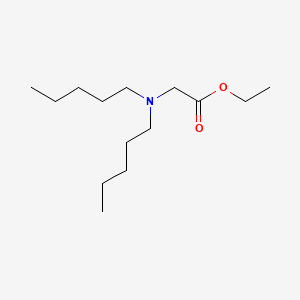
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
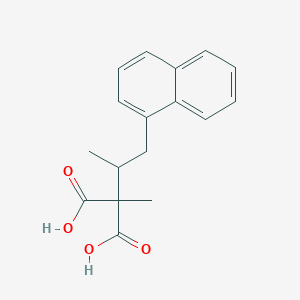
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)
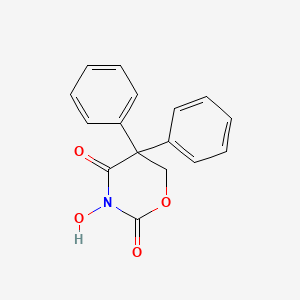
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)

![Benzene, 1-[(bromodichloromethyl)sulfonyl]-4-chloro-](/img/structure/B14012811.png)
